3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride
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Overview
Description
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride is a heterocyclic compound that contains a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the propan-1-amine side chain: This can be achieved through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an amine group.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The oxadiazole ring can be reduced to form the corresponding hydrazine derivative.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles to form substituted amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems
Scientific Research Applications
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies to investigate its effects on various biological targets, including enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound can modulate the activity of receptors by binding to their ligand-binding sites, thereby altering the receptor’s signaling pathways .
Properties
Molecular Formula |
C9H12ClN3OS |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3OS.ClH/c10-5-1-4-8-11-12-9(13-8)7-3-2-6-14-7;/h2-3,6H,1,4-5,10H2;1H |
InChI Key |
GLAUJHQXGRJTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)CCCN.Cl |
Origin of Product |
United States |
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